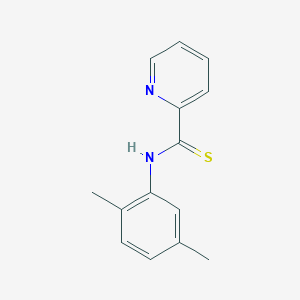

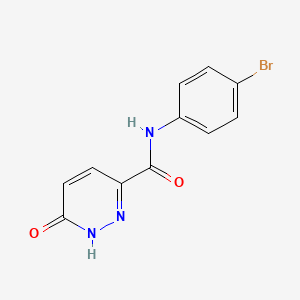

![molecular formula C20H21ClF3N5O B2706565 2-{4-[3-(2-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol CAS No. 932988-38-0](/img/structure/B2706565.png)

2-{4-[3-(2-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a derivative of pyrazolo[1,5-a]pyrimidine, a class of compounds that have attracted significant interest due to their wide range of biological activities . It contains a pyrazolo[1,5-a]pyrimidine core with a piperazine ring attached at the 2-position and a trifluoromethyl group at the 7-position .

Synthesis Analysis

The synthesis of similar compounds has been reported through Suzuki–Miyaura cross-coupling reactions . This involves the reaction of a brominated pyrazolo[1,5-a]pyrimidin-5-one with aryl or heteroaryl boronic acids . The reaction requires a tandem catalyst to avoid debromination .Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and the general structure of pyrazolo[1,5-a]pyrimidines. It contains a pyrazolo[1,5-a]pyrimidine core, which is a fused pyrazole and pyrimidine ring. The piperazine ring is attached at the 2-position of the pyrimidine ring, and a trifluoromethyl group is attached at the 7-position .Chemical Reactions Analysis

The Suzuki–Miyaura cross-coupling reaction is a key step in the synthesis of this compound . This reaction is used to create new carbon–carbon bonds, and it is particularly useful for the synthesis of biologically active molecules .科学的研究の応用

Synthesis and Pharmacological Potential

Facile Synthesis Techniques : Research on the synthesis of complex pyrazolyl and pyrimidinyl derivatives, including pyrazolo[1,5-a]pyrimidines, highlights the development of one-pot synthesis methods that yield compounds with potential biological activity. These synthesis techniques are essential for generating novel compounds for further pharmacological evaluation (Latif, Rady, & Döupp, 2003).

Antimicrobial Activity : Novel pyrimidinyl pyrazole derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. These compounds demonstrate varying degrees of antimicrobial activity, suggesting their potential as leads for developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Antitumor and Anticancer Activities : Various studies have focused on synthesizing and evaluating the antitumor and anticancer activities of pyrazolo[1,5-a]pyrimidine derivatives. These compounds show promising in vitro and in vivo activities against several cancer cell lines, indicating their potential in cancer therapy (Naito et al., 2002; Mallesha et al., 2012).

Antioxidant Properties : Some pyrazole derivatives bearing the indole moiety have been synthesized and evaluated as antioxidant agents. Compounds from the pyrazolo[1,5-a]pyrimidine series exhibited significant antioxidant activities, underscoring their potential in mitigating oxidative stress-related conditions (El‐Mekabaty, Etman, & Mosbah, 2016).

Molecular Studies and Drug Design

- Molecular Interaction Studies : Research into the molecular interactions of pyrazole derivatives with biological receptors, such as the CB1 cannabinoid receptor, provides insights into the design of receptor-specific ligands with potential therapeutic applications. These studies contribute to a deeper understanding of drug-receptor interactions and the development of drugs with targeted actions (Shim et al., 2002).

将来の方向性

The future directions for this compound could involve further exploration of its biological activities. Given the wide range of activities exhibited by similar compounds, it could be of interest in the development of new drugs . Additionally, further optimization of the synthetic route could also be a focus of future research .

特性

IUPAC Name |

2-[4-[3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClF3N5O/c1-13-12-16(28-8-6-27(7-9-28)10-11-30)29-19(25-13)17(18(26-29)20(22,23)24)14-4-2-3-5-15(14)21/h2-5,12,30H,6-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDHPXCNUDGUIFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CCO)C(F)(F)F)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClF3N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

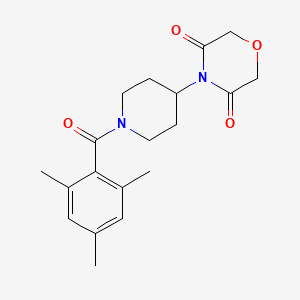

![N-(2-(1H-indol-3-yl)ethyl)-2-benzamido-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2706495.png)

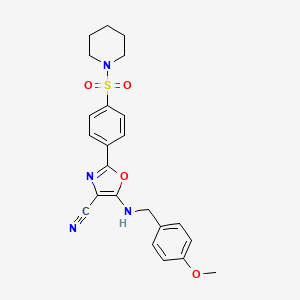

![N-[(2,4-dichlorophenyl)methyl]-2-{1-[(3-fluoro-4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}acetamide](/img/structure/B2706497.png)

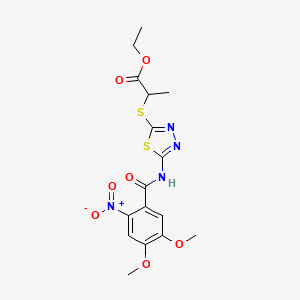

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2706498.png)

![1-(3-Amino-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-11-yl)-2-chloroethanone](/img/structure/B2706502.png)

![7-(2-methoxyethyl)-3-methyl-8-[(2E)-2-[1-(3-nitrophenyl)ethylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2706503.png)

![6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-ethenylbenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2706505.png)